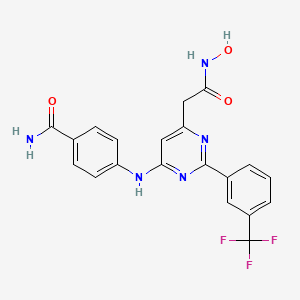
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the condensation of ethyl acetoacetate with amidines, followed by various substitution reactions to introduce the desired functional groups. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrimidine ring. Common reagents include Grignard reagents and alkyllithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors. The presence of the N-hydroxy group allows it to form hydrogen bonds with target molecules, influencing their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-fluorophenyl)-N-hydroxy
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-chlorophenyl)-N-hydroxy
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
57630-95-2 |
|---|---|
Formule moléculaire |
C20H16F3N5O3 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
4-[[6-[2-(hydroxyamino)-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)13-3-1-2-12(8-13)19-26-15(10-17(29)28-31)9-16(27-19)25-14-6-4-11(5-7-14)18(24)30/h1-9,31H,10H2,(H2,24,30)(H,28,29)(H,25,26,27) |
Clé InChI |
FPZHSTQYSIYEJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C(=O)N)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


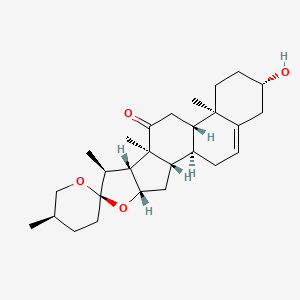

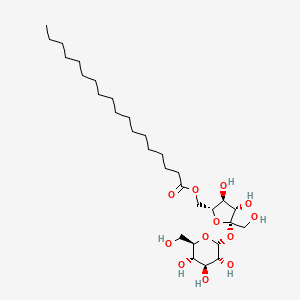
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
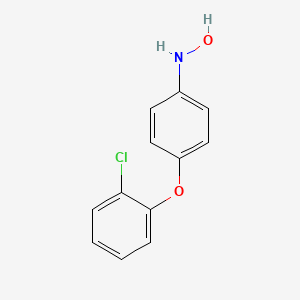
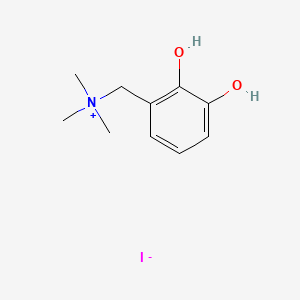
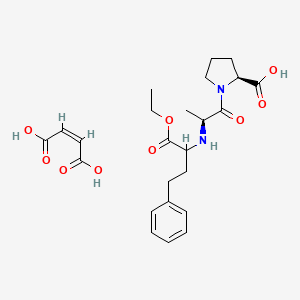

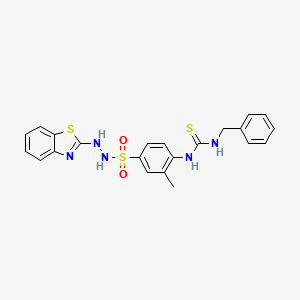
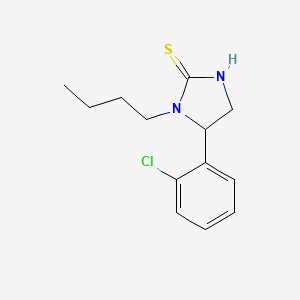

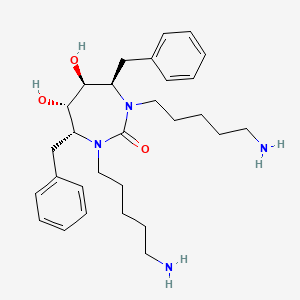
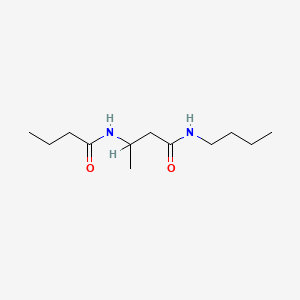
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)
